Cas no 818-38-2 (Diethyl glutarate)

Diethyl glutarate (CAS 818-38-2) is a diester of glutaric acid and ethanol, commonly utilized as a high-purity solvent and intermediate in organic synthesis. Its balanced polarity and low volatility make it suitable for applications in coatings, plasticizers, and fragrances. The compound exhibits excellent solvency for resins and polymers, contributing to its use in specialty formulations. With a stable ester structure, diethyl glutarate demonstrates good hydrolytic resistance and compatibility with various industrial processes. Its clear, colorless appearance and mild odor further enhance its utility in fine chemical production. The product is typically supplied with high purity (>98%), ensuring consistent performance in demanding applications.
Diethyl glutarate structure
Diethyl glutarate structure
Product Name:Diethyl glutarate
CAS No:818-38-2
MF:C9H16O4
MW:188.220943450928
MDL:MFCD00009212
CID:39956
PubChem ID:13163
Update Time:2025-06-08

Diethyl glutarate Chemical and Physical Properties

Names and Identifiers

    • Diethyl glutarate
    • Diethyl glutarate, (Glutaric acid diethyl ester)
    • Glutaric acid diethyl ester
    • Diethyl Pentanediate
    • 1,5-diethyl pentanedioate
    • 1,5-pentanedioic acid diethyl ester
    • diethyl 1,3-propanedicarboxylate
    • diethyl 1,5-pentanedioate
    • Diethyl pentanedioate
    • Ethyl glutarate
    • Glutaric acid diethyl
    • Pentanedioic acid diethyl
    • RARECHEM AL BI 0547
    • Glutaric acid, diethyl ester (6CI, 7CI, 8CI)
    • Pentanedioic acid, diethyl ester (9CI)
    • NSC 8890
    • MDL: MFCD00009212
    • Inchi: 1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
    • InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
    • SMILES: O=C(CCCC(OCC)=O)OCC
    • BRN: 1777327

Computed Properties

  • Exact Mass: 188.10500
  • Monoisotopic Mass: 188.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1

Experimental Properties

  • Color/Form: Colorless, syrupy liquid.
  • Density: 1.022 g/mL at 25 °C(lit.)
  • Melting Point: -24.1°C
  • Boiling Point: 230°C(lit.)
  • Flash Point: Fahrenheit: 203 ° f
    Celsius: 95 ° c
  • Refractive Index: n20/D 1.423(lit.)
  • PSA: 52.60000
  • LogP: 1.28290
  • Solubility: Soluble in alcohol and ether, slightly soluble in water.

Diethyl glutarate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • TSCA:Yes
  • Storage Condition:Stable under normal temperature and pressure, avoid

Diethyl glutarate Pricemore >>

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Diethyl glutarate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Toluene ,  Water ;  75 °C; 75 °C → 78 °C
Reference
Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2002, 16(3), 188-190

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Ethanol ;  10 °C; 1 h, 20 - 25 °C
Reference
Facile and Selective Procedure for the Synthesis of Bridged 1,2,4,5-Tetraoxanes; Strong Acids As Cosolvents and Catalysts for Addition of Hydrogen Peroxide to β-Diketones
Terent'ev, Alexander O.; et al, Journal of Organic Chemistry, 2009, 74(9), 3335-3340

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate Solvents: Ethanol ;  18 h, rt
Reference
Direct oxidative cleavage of α- and β-dicarbonyls and α-hydroxy ketones to diesters with KHSO5
Yan, Jun; et al, Journal of Organic Chemistry, 2004, 69(26), 9299-9302

Production Method 4

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium
Reference
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Production Method 5

Reaction Conditions
1.1 Reagents: Allyl bromide Solvents: Ethanol ;  12 h, 60 °C
Reference
Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups
Govindan, Karthick ; et al, Organic Letters, 2021, 23(24), 9419-9424

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt; 16 h, rt
2.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Reference
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Production Method 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  75 °C; 25 min, 1.0 MPa, 130 °C; 0.06 MPa, 120 °C
Reference
Method and apparatus for producing c4-c6 diacid ester of low c chain alcohol
, China, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Toluene ;  2.5 h, 110 °C
Reference
Synthesis of alkyl glutarates by using heteropoly acid as catalyst
Xu, Shengxian; et al, Huagong Shikan, 2002, 16(1), 29-32

Production Method 9

Reaction Conditions
1.1 Reagents: Samarium ,  Samarium bromide (SmBr3) Solvents: tert-Butanol ,  Tetrahydrofuran
Reference
Preparation of new samarium reducing reagents and their use in synthesis
Yoshizawa, Takeshi; et al, Nippon Kagaku Kaishi, 1993, (5), 482-6

Production Method 10

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: 4-Methylbenzenethiol ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dichloromethane ;  12 h, 25 °C
Reference
Radical-Mediated Strategies for the Functionalization of Alkenes with Diazo Compounds
Su, Yong-Liang; et al, Journal of the American Chemical Society, 2020, 142(32), 13846-13855

Production Method 11

Reaction Conditions
1.1 Reagents: Benzylamine Solvents: Ethanol
Reference
Spiroaziridination of cycloalkylidene esters under high pressure
Rulev, Alexandre; et al, European Journal of Organic Chemistry, 2001, (13), 2569-2576

Production Method 12

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Water ;  30 min, 50 °C
1.2 Catalysts: Oxirane, 2-methyl-, polymer with oxirane, bis(2-bromo-2-methylpropanoate), tribl… ;  10 min
Reference
Effect of dicarbonyl complexing agents on double metal cyanide catalysts toward copolymerization of CO2 and propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 335-342

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Production Method 14

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Tripotassium hexacyanocobaltate Solvents: Water ;  30 min, 70 °C
1.2 10 min
Reference
Effect of α-, β-, γ-, and δ-dicarbonyl complexing agents on the double metal cyanide-catalyzed ring-opening polymerization of propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 429-440

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt → reflux; 1.5 h, cooled
2.1 Solvents: Ethanol
Reference
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Production Method 16

Reaction Conditions
1.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Reference
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Production Method 17

Reaction Conditions
Reference
An improved acid-cleavage via reaction of ethyl acetoacetates with 1,2-diaminobenzene
Kaupp, Gerd; et al, Synthesis, 1985, (5), 555-6

Production Method 18

Reaction Conditions
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Reference
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Production Method 19

Reaction Conditions
1.1 Reagents: Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
1.2 Reagents: Iodine
Reference
Sodium tetracarbonylhydridoferrate
Hossain, M. Mahmun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Diethyl glutarate Raw materials

Diethyl glutarate Preparation Products

Diethyl glutarate Suppliers

Amadis Chemical Company Limited
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(CAS:818-38-2)Diethyl glutarate
Order Number:A855320
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:54
Price ($):201.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:818-38-2)戊二酸二乙酯
Order Number:LE2621005;LE13789;LE4524
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:818-38-2)Diethyl glutarate
Order Number:sfd4090
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on Diethyl glutarate

Recent Advances in the Application of Diethyl Glutarate (CAS 818-38-2) in Chemical and Biomedical Research

Diethyl glutarate (CAS 818-38-2), a diester derivative of glutaric acid, has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceutical formulations, and biomedical research. This research briefing synthesizes the latest findings on the properties, synthesis, and applications of diethyl glutarate, with a focus on its emerging roles in drug delivery systems and biodegradable materials.

Recent studies have highlighted the utility of diethyl glutarate as a green solvent and a precursor for the synthesis of biodegradable polymers. Its low toxicity and favorable physicochemical properties make it an attractive alternative to traditional organic solvents in pharmaceutical manufacturing. For instance, a 2023 study published in the Journal of Green Chemistry demonstrated its efficacy as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs), reducing the environmental footprint of production processes.

In the realm of drug delivery, diethyl glutarate has been investigated as a plasticizer in polymeric matrices for controlled-release formulations. Research conducted by the University of Cambridge in 2024 revealed that diethyl glutarate-enhanced poly(lactic-co-glycolic acid) (PLGA) films exhibited improved mechanical properties and tunable drug release kinetics, making them suitable for transdermal and implantable drug delivery systems. These findings were corroborated by in vivo studies showing enhanced bioavailability of model drugs such as ibuprofen and lidocaine.

Another promising application of diethyl glutarate lies in its role as a crosslinking agent for hydrogels used in tissue engineering. A recent publication in Biomaterials Science (2024) reported that diethyl glutarate-crosslinked gelatin hydrogels displayed superior mechanical strength and biocompatibility compared to conventional glutaraldehyde-crosslinked analogs. This advancement addresses longstanding concerns about cytotoxicity associated with traditional crosslinkers, paving the way for safer biomedical applications.

From a synthetic chemistry perspective, novel catalytic methods for the production of diethyl glutarate have been developed to improve yield and sustainability. A 2023 study in ACS Sustainable Chemistry & Engineering described an enzymatic esterification process using immobilized lipases, achieving >95% conversion of glutaric acid under mild conditions. This biocatalytic approach aligns with the pharmaceutical industry's growing emphasis on green chemistry principles.

Looking forward, the unique properties of diethyl glutarate position it as a key player in the development of next-generation biomaterials and drug formulations. Ongoing research is exploring its potential in stimuli-responsive drug delivery systems and as a building block for functional polymers with tailored degradation profiles. As regulatory pressures for greener pharmaceutical processes intensify, the adoption of diethyl glutarate-based technologies is expected to accelerate across the chemical and biomedical sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:818-38-2)Diethyl glutarate
A855320
Purity:99%
Quantity:1kg
Price ($):201.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:818-38-2)戊二酸二乙酯
LE2621005;LE13789;LE4524
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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